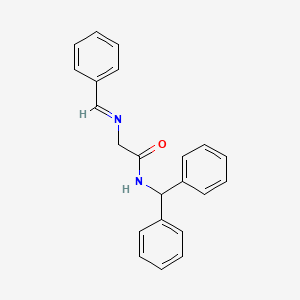![molecular formula C8H16N2O3S3 B14193650 S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-31-1](/img/structure/B14193650.png)
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is an organic compound that belongs to the class of L-cysteine derivatives. This compound is characterized by the presence of a methanesulfinyl group attached to a propyl chain, which is further linked to a carbamothioyl group. The compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves the following steps:
Starting Materials: L-cysteine, methanesulfinyl chloride, and propylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamothioyl derivatives.
Applications De Recherche Scientifique
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with various molecular targets and pathways. The methanesulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress. The carbamothioyl group may interact with enzymes and proteins, influencing their activity and function. Overall, the compound’s effects are mediated through its ability to modulate redox balance and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-allyl-L-cysteine: A derivative of L-cysteine with an allyl group instead of a methanesulfinyl group.
S-methyl-L-cysteine: A derivative with a methyl group instead of a methanesulfinyl group.
S-propyl-L-cysteine: A derivative with a propyl group instead of a methanesulfinyl group.
Uniqueness
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This makes it particularly interesting for studies related to oxidative stress and redox biology. Additionally, the combination of the methanesulfinyl and carbamothioyl groups provides a unique chemical scaffold for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
919990-31-1 |
|---|---|
Formule moléculaire |
C8H16N2O3S3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3S3/c1-16(13)4-2-3-10-8(14)15-5-6(9)7(11)12/h6H,2-5,9H2,1H3,(H,10,14)(H,11,12)/t6-,16?/m0/s1 |
Clé InChI |
TVMBFSAEYQAFEF-AIUXZDRISA-N |
SMILES isomérique |
CS(=O)CCCNC(=S)SC[C@@H](C(=O)O)N |
SMILES canonique |
CS(=O)CCCNC(=S)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
